molecular formula C11H10O4 B3033770 6-Hydroxymethylherniarin CAS No. 117597-79-2

6-Hydroxymethylherniarin

Cat. No.: B3033770
CAS No.: 117597-79-2
M. Wt: 206.19 g/mol
InChI Key: ZYRLZLIMDGNMHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Mode of Action

Generally, the mode of action of a compound describes its interaction with its targets and any resulting changes

Biochemical Pathways

Biochemical pathways refer to a series of chemical reactions occurring within a cell . In the case of 6-Hydroxymethylherniarin, the specific pathways and their downstream effects are yet to be fully understood.

Pharmacokinetics

Pharmacokinetics describes how a drug moves into, through, and out of the body, tracking its absorption, distribution, metabolism, and excretion (or ADME), which together control the concentration of the drug in the body over time

Result of Action

Specifically, this compound was found to be non-potent against mosquito larvae .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxymethylherniarin typically involves the hydroxymethylation of herniarin. One common method includes the reaction of herniarin with formaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction proceeds as follows: [ \text{Herniarin} + \text{Formaldehyde} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from plant sources, particularly from the stem bark of Citrus grandis . The extraction process involves solvent extraction followed by purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxymethylherniarin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and bases like sodium hydroxide (NaOH) are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 6-formylherniarin or 6-carboxyherniarin.

    Reduction: Formation of this compound alcohol derivatives.

    Substitution: Formation of various substituted coumarin derivatives.

Properties

IUPAC Name

6-(hydroxymethyl)-7-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-14-9-5-10-7(4-8(9)6-12)2-3-11(13)15-10/h2-5,12H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRLZLIMDGNMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CC(=O)OC2=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxymethylherniarin
Reactant of Route 2
Reactant of Route 2
6-Hydroxymethylherniarin
Reactant of Route 3
Reactant of Route 3
6-Hydroxymethylherniarin
Reactant of Route 4
6-Hydroxymethylherniarin
Reactant of Route 5
Reactant of Route 5
6-Hydroxymethylherniarin
Reactant of Route 6
Reactant of Route 6
6-Hydroxymethylherniarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.